molecular formula C11H9ClFN3O B5375553 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5375553
M. Wt: 253.66 g/mol
InChI Key: MGAZAMKPAVZQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolecarboxamides and has been studied extensively for its biological activity and mechanism of action.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo studies. 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the production of inflammatory mediators such as prostaglandins and cytokines, which are responsible for the development of various diseases such as cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new therapeutic agents. However, the limitations of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of new formulations to increase its solubility and bioavailability, the evaluation of its safety and toxicity in humans, and the identification of new targets for its therapeutic application.

Synthesis Methods

The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways.

properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-16-10(9(12)6-14-16)11(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAZAMKPAVZQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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